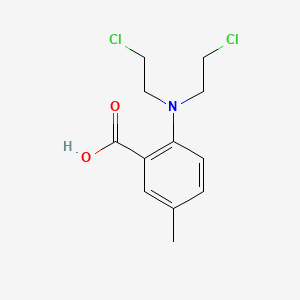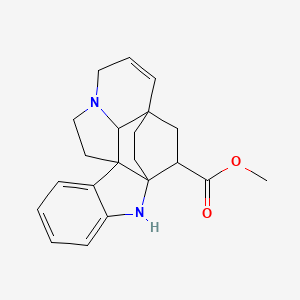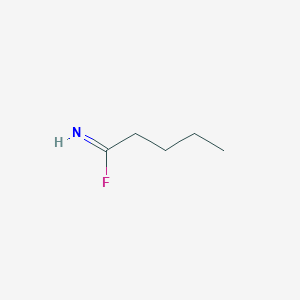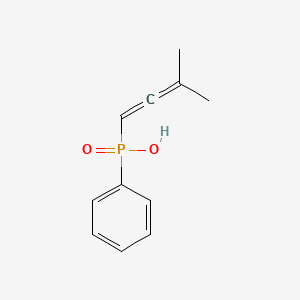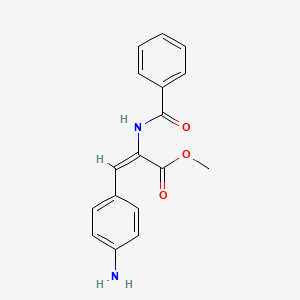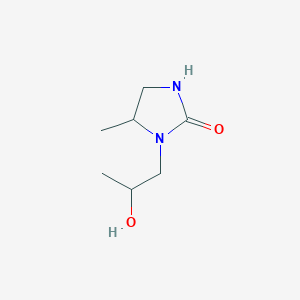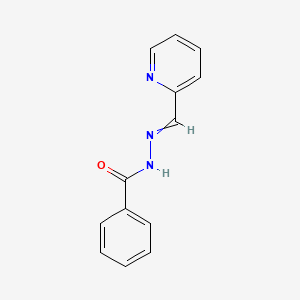
N-(pyridin-2-ylmethylideneamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(pyridin-2-ylmethylideneamino)benzamide is an organic compound with the molecular formula C13H11N3O It is a member of the benzamide family, characterized by the presence of a benzamide group attached to a pyridine ring via a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(pyridin-2-ylmethylideneamino)benzamide can be synthesized through the reaction of 2-aminopyridine with trans-β-nitrostyrene in the presence of a bimetallic metal-organic framework catalyst, such as Fe2Ni-BDC. The reaction is typically carried out in dichloromethane at 80°C for 24 hours, yielding the desired product with an isolated yield of 82% . The catalyst can be reused multiple times without significant loss of activity, maintaining a yield of 77% after six cycles .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of efficient and reusable catalysts to optimize yield and reduce waste. The use of metal-organic frameworks and other advanced catalytic systems is likely to be a key aspect of industrial-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-(pyridin-2-ylmethylideneamino)benzamide undergoes various chemical reactions, including:
Amidation: Formation of amide bonds through the reaction with carboxylic acids.
Substitution: Reactions involving the replacement of functional groups on the benzamide or pyridine rings.
Oxidation and Reduction: Reactions that alter the oxidation state of the compound, potentially modifying its chemical properties.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
2-aminopyridine: A starting material for the synthesis.
Trans-β-nitrostyrene: Another key reactant.
Metal-organic framework catalysts: Such as Fe2Ni-BDC, which facilitate the reaction under mild conditions.
Major Products Formed
The primary product formed from the reaction of 2-aminopyridine and trans-β-nitrostyrene is this compound. Other potential products may include various substituted benzamides and pyridines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-(pyridin-2-ylmethylideneamino)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mécanisme D'action
The mechanism of action of N-(pyridin-2-ylmethylideneamino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form stable complexes with metal ions, which can modulate the activity of metalloproteins and other metal-dependent biological processes. Additionally, its ability to undergo various chemical reactions makes it a versatile tool for probing biological pathways and developing new therapeutic strategies .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(pyridin-2-yl)benzamide: A closely related compound with similar chemical properties and applications.
N-(pyridin-2-yl)imidates: Compounds that share the pyridine and benzamide moieties but differ in their functional groups and reactivity.
Uniqueness
N-(pyridin-2-ylmethylideneamino)benzamide is unique due to its specific structure, which combines the properties of both pyridine and benzamide groups. This dual functionality allows it to participate in a wide range of chemical reactions and interact with diverse biological targets, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
5475-70-7 |
|---|---|
Formule moléculaire |
C13H11N3O |
Poids moléculaire |
225.25 g/mol |
Nom IUPAC |
N-(pyridin-2-ylmethylideneamino)benzamide |
InChI |
InChI=1S/C13H11N3O/c17-13(11-6-2-1-3-7-11)16-15-10-12-8-4-5-9-14-12/h1-10H,(H,16,17) |
Clé InChI |
FEHWEDNVSQUYNH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


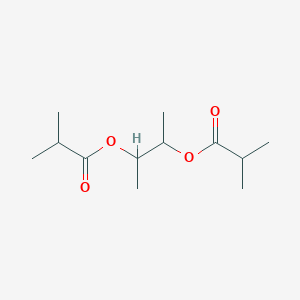
![N-benzyl-N-[3-(2,6-dimethylmorpholin-4-yl)-3-oxo-propyl]pyrazine-2-carboxamide](/img/structure/B14741244.png)
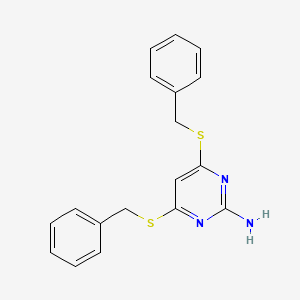

![N-Benzyl-N~2~-(butylcarbamoyl)-N-[(5-methylthiophen-2-yl)methyl]-N~2~-propan-2-ylglycinamide](/img/structure/B14741260.png)
![3,3'-Di-tert-butyl-5,5'-diethoxy[1,1'-biphenyl]-2,2'-diol](/img/structure/B14741264.png)
